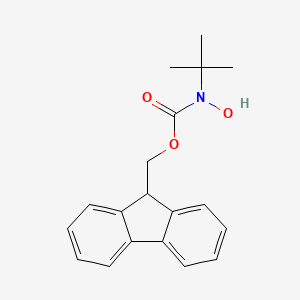
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is often used as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during certain stages of the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective protection of amino acids.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides and other organic compounds.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves its ability to protect specific functional groups during chemical reactions. The compound forms stable carbamate linkages with amino acids, preventing unwanted reactions at these sites. This selective protection is crucial in multi-step synthesis processes, ensuring that only the desired reactions occur at each stage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate offers unique advantages in terms of stability and ease of removal. Its stability under various reaction conditions makes it a preferred choice for protecting groups in peptide synthesis. Additionally, the compound can be easily removed under mild conditions, ensuring that the final product is obtained without significant degradation or side reactions.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3 |
Clé InChI |
CHJFVEZFILBMDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


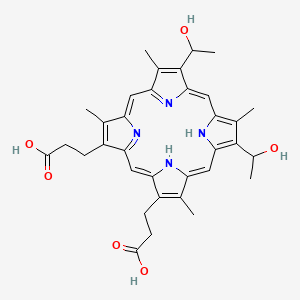
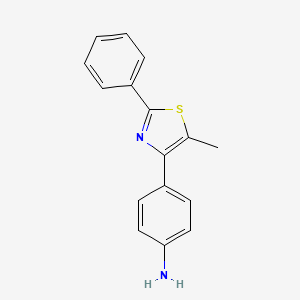
![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)

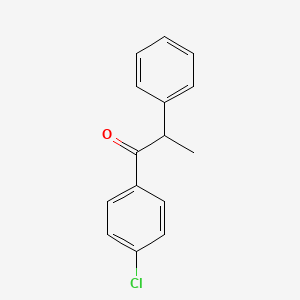
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)


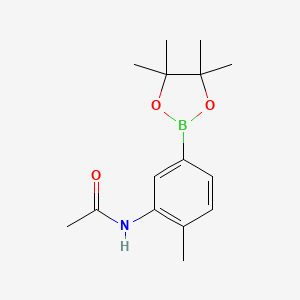
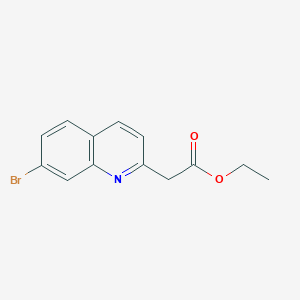
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
